molecular formula C3H7ClN2O2 B15183668 Propanamide, 2-amino-3-chloro-N-hydroxy-, (S)- CAS No. 23628-35-5

Propanamide, 2-amino-3-chloro-N-hydroxy-, (S)-

Cat. No.: B15183668
CAS No.: 23628-35-5
M. Wt: 138.55 g/mol
InChI Key: QCWBXJPECQJXKJ-UWTATZPHSA-N
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Description

3-Chloroalanine hydroxamate is a compound that combines the structural features of 3-chloroalanine and hydroxamic acid. It is an unnatural amino acid derivative with potential applications in various fields, including medicinal chemistry and biochemistry. The compound is characterized by the presence of a chloro group attached to the alanine backbone and a hydroxamate functional group, which is known for its metal-chelating properties.

Chemical Reactions Analysis

Types of Reactions

3-Chloroalanine hydroxamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted alanine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-chloroalanine hydroxamate involves its ability to chelate metal ions, particularly Fe(III) and Zn(II). This chelation disrupts the normal function of metalloenzymes, leading to inhibition of their activity. The compound can also interact with specific molecular targets, such as histone deacetylases, thereby affecting gene expression and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 3-chloroalanine hydroxamate include other hydroxamic acid derivatives, such as:

Uniqueness

What sets 3-chloroalanine hydroxamate apart from other similar compounds is its unique combination of a chloroalanine backbone and a hydroxamate group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

23628-35-5

Molecular Formula

C3H7ClN2O2

Molecular Weight

138.55 g/mol

IUPAC Name

(2S)-2-amino-3-chloro-N-hydroxypropanamide

InChI

InChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7)/t2-/m1/s1

InChI Key

QCWBXJPECQJXKJ-UWTATZPHSA-N

Isomeric SMILES

C([C@H](C(=O)NO)N)Cl

Canonical SMILES

C(C(C(=O)NO)N)Cl

Origin of Product

United States

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